molecular formula C14H14ClN3S B1669590 CPTH2 CAS No. 357649-93-5

CPTH2

Cat. No.: B1669590
CAS No.: 357649-93-5
M. Wt: 291.8 g/mol
InChI Key: YYTHPXHGWSAKIZ-UHFFFAOYSA-N
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Description

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone, commonly known as CPTH2, is a potent inhibitor of histone acetyltransferase. This compound selectively inhibits the acetylation of histone H3 by Gcn5 and induces apoptosis in various cell lines. It has shown significant potential in reducing the invasiveness of clear cell renal carcinoma cells .

Preparation Methods

The synthesis of Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-yl)hydrazone. This intermediate is then reacted with cyclopentanone to yield the final product . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of histone acetyltransferase.

    Biology: The compound is employed in research on cell proliferation, apoptosis, and cancer cell invasiveness.

Mechanism of Action

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone exerts its effects by inhibiting the acetylation of histone H3 by Gcn5. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. The compound also inhibits the acetyltransferase p300, which further contributes to its anticancer effects by reducing the invasiveness of cancer cells .

Comparison with Similar Compounds

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone is unique in its selective inhibition of Gcn5 and p300 acetyltransferases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and potency, making Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone a valuable tool in specific research contexts.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHPXHGWSAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649008
Record name 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357649-93-5
Record name 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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CPTH2
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CPTH2

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